molecular formula C17H19NO8S B1662861 法罗培南达洛沙酯 CAS No. 141702-36-5

法罗培南达洛沙酯

货号 B1662861
CAS 编号: 141702-36-5
分子量: 397.4 g/mol
InChI 键: JQBKWZPHJOEQAO-DVPVEWDBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Faropenem daloxate, also known as Faropenem medoxomil, is an ester prodrug derivative of the beta-lactam antibiotic faropenem . It is an orally active beta-lactam antibiotic belonging to the penem group . It is resistant to some forms of extended-spectrum beta-lactamase . It was developed by Daiichi Asubio Pharma .


Synthesis Analysis

Faropenem is a unique antimicrobial penem being developed for oral administration as the pro-drug ester, faropenem-daloxate . A stability indicating LC method has been developed and validated for the determination of faropenem in bulk drug and pharmaceutical formulations in the presence of degradation products .


Molecular Structure Analysis

The molecular formula of Faropenem daloxate is C17H19NO8S . The molecular weight is 397.4 . The InChI code is 1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1 .


Chemical Reactions Analysis

Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . It was found to be highly active against all the anaerobes tested (MIC 90 ≤ 0.5 mg/L) and was bactericidal against both β-lactamase-positive and -negative anaerobes .


Physical And Chemical Properties Analysis

The density of Faropenem daloxate is 1.55±0.1 g/cm3 (Predicted) . The boiling point is 622.3±65.0 °C (Predicted) . The vapor pressure is 4.3E-18mmHg at 25°C .

科学研究应用

广谱抗菌活性

法罗培南达洛沙酯作为法罗培南的达洛沙酯酯前体药物形式,对广泛的革兰氏阳性菌和革兰氏阴性需氧菌和厌氧菌表现出广谱抗菌活性。其化学结构在 C2 位具有四氢呋喃取代基,有助于提高其功效和稳定性。这种抗生素尤其以其对许多 β-内酰胺酶水解的耐受性而著称,增强了其治疗各种细菌感染的治疗潜力 (法罗培南美多索米,2020 年).

急性细菌性上颌窦炎的治疗

法罗培南达洛沙酯已与头孢呋辛酯进行比较,用于治疗成人急性细菌性上颌窦炎。临床试验表明,法罗培南达洛沙酯在临床疗效上与头孢呋辛酯在统计学上等效,治疗后持续临床治愈率高。法罗培南达洛沙酯有效的优势致病菌包括肺炎链球菌、流感嗜血杆菌、金黄色葡萄球菌和卡他莫拉菌 (Siegert 等,2003 年).

药理作用和临床开发

法罗培南达洛沙酯因其药理作用而成为广泛研究的主题,特别是在治疗社区获得性呼吸道感染方面。法罗培南达洛沙酯的合成、药理作用和药代动力学已得到研究,突出了其作为口服活性 β-内酰胺类抗菌剂的潜力,对包括广谱 β-内酰胺酶 (ESBL) 产生菌株在内的多种细菌具有优异的活性 (Sorbera 等,2002 年).

体外活性和临床试验

法罗培南达洛沙酯的体外活性已针对呼吸道病原体进行了广泛评估,而针对需氧革兰氏阳性菌、革兰氏阴性菌和厌氧菌的评估则较少。临床试验表明,其在治疗急性细菌性鼻窦炎、社区获得性肺炎、慢性支气管炎急性发作和单纯性皮肤和皮肤结构感染方面不劣于对照药。与法罗培南相关的副作用很小,主要包括恶心、呕吐和腹泻 (Gettig 等,2008 年).

对厌氧菌和挑剔牙周分离株的活性

法罗培南对厌氧菌和挑剔牙周分离株(如牙龈卟啉单胞菌和普雷沃菌属)的功效已得到研究。法罗培南表现出显着的杀菌作用和抗生素后作用,表明其在治疗由牙周细菌或口腔菌群引起的感染中具有实用性 (Milazzo 等,2003 年).

作用机制

Target of Action

Faropenem daloxate, like other beta-lactam antibiotics, primarily targets the bacterial cell wall . It interacts with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Mode of Action

Faropenem daloxate inhibits the synthesis of bacterial cell walls by preventing the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Faropenem daloxate is the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting this pathway, Faropenem daloxate disrupts the bacterial cell wall structure, leading to bacterial cell lysis and death .

Pharmacokinetics

Faropenem daloxate is an ester prodrug derivative of the beta-lactam antibiotic faropenem . The prodrug form offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug . Faropenem is approximately 90–95% bound to serum proteins . The half-life of faropenem sodium is approximately 0.8 hours . Administration of faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .

Result of Action

Faropenem daloxate has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . Its activity against gram-negative organisms is more reserved . In vivo data suggest that faropenem is efficacious in treating community-acquired infections including uncomplicated skin and skin structure infections .

安全和危害

The safety data sheet indicates that Faropenem daloxate has acute toxicity, oral,(Category 4), H302 .

Relevant Papers One relevant paper titled “Comparison of the efficacy and safety of faropenem daloxate” discusses the clinical efficacy of faropenem daloxate treatment .

属性

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBKWZPHJOEQAO-DVPVEWDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3[C@@H](C)O)[C@H]4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Like other beta-lactam antibiotics, faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis.
Record name Faropenem medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Faropenem daloxate

CAS RN

141702-36-5
Record name Faropenem medoxomil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141702-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Faropenem medoxomil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141702365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Faropenem medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FAROPENEM MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK523O4FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Faropenem daloxate
Reactant of Route 2
Reactant of Route 2
Faropenem daloxate
Reactant of Route 3
Reactant of Route 3
Faropenem daloxate
Reactant of Route 4
Reactant of Route 4
Faropenem daloxate
Reactant of Route 5
Faropenem daloxate
Reactant of Route 6
Faropenem daloxate

Q & A

Q1: How does faropenem interact with its bacterial target and what are the downstream effects?

A1: Faropenem, the active metabolite of faropenem daloxate, targets bacterial transpeptidases, specifically LdtMt2 in Mycobacterium tuberculosis [, ]. Transpeptidases are crucial enzymes involved in the final stages of peptidoglycan biosynthesis, responsible for crosslinking peptidoglycan strands to form a rigid cell wall. Faropenem forms a stable covalent bond with the active site cysteine residue (Cys354) of LdtMt2, leading to its irreversible inhibition [, ]. This inhibition disrupts cell wall synthesis, ultimately leading to bacterial cell death.

Q2: What is the mechanism behind the improved oral bioavailability of faropenem medoxomil compared to faropenem?

A2: Faropenem medoxomil is a prodrug of faropenem, designed to improve oral bioavailability []. While faropenem itself is susceptible to hydrolysis by dehydropeptidase-I enzymes in the gut, faropenem medoxomil is designed to be more resistant to this degradation. Once absorbed, faropenem medoxomil is rapidly hydrolyzed in the plasma to release the active faropenem. This strategy bypasses the gut dehydropeptidase-I barrier, resulting in higher faropenem concentrations reaching the systemic circulation and enhancing oral bioavailability.

Q3: What clinical trials have been conducted with faropenem daloxate and what were the main findings?

A3: Faropenem daloxate has been investigated in multiple clinical trials for respiratory tract infections, including acute bacterial sinusitis, community-acquired pneumonia, and acute exacerbations of chronic bronchitis [, ]. Trials have demonstrated non-inferiority of faropenem to comparators like cefuroxime axetil and azithromycin in these indications [, ]. Additionally, it has been studied for uncomplicated skin and skin structure infections, demonstrating efficacy in this context as well []. Pediatric formulations have also been explored in trials for acute otitis media [].

Q4: Has resistance to faropenem been observed and are there any known cross-resistance patterns?

A4: While faropenem exhibits broad-spectrum activity, including against some extended-spectrum β-lactamase (ESBL)-producing strains, information on specific resistance mechanisms and cross-resistance patterns is limited within the provided abstracts [, , ]. Further research is crucial to fully elucidate these aspects and guide appropriate clinical use.

Q5: What is the current developmental status of faropenem medoxomil?

A6: Faropenem medoxomil faced a setback in 2006 when the FDA issued a non-approvable letter for its New Drug Application []. This prompted Replidyne, the developing company at the time, to conduct further phase III trials to address the FDA's concerns, focusing on respiratory tract infections like acute bacterial sinusitis, community-acquired pneumonia, and acute exacerbations of chronic bronchitis []. The development status beyond this point requires referencing updated information sources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。